molecular formula C12H23O4PS3 B1681775 Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate CAS No. 17581-48-5

Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate

Cat. No.: B1681775
CAS No.: 17581-48-5
M. Wt: 358.5 g/mol
InChI Key: HEVMDYMGSQFFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate is an organophosphorus compound with the molecular formula C12H23O4PS3. This compound is characterized by the presence of multiple sulfur atoms and a phosphinothioyl group, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate typically involves the reaction of diethyl butanedioate with methyl(propylthio)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphinothioyl group can be reduced to form phosphine derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfur atoms in the compound can also interact with metal ions in biological systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphonate: Similar in structure but lacks the sulfur atoms and phosphinothioyl group.

    Methyl propylthioacetate: Contains sulfur atoms but lacks the phosphinothioyl group and ester functionality.

    Butanedioic acid diethyl ester: Similar ester functionality but lacks the sulfur and phosphinothioyl groups.

Uniqueness

Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate is unique due to the presence of both sulfur atoms and a phosphinothioyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

17581-48-5

Molecular Formula

C12H23O4PS3

Molecular Weight

358.5 g/mol

IUPAC Name

diethyl 2-[methyl(propylsulfanyl)phosphinothioyl]sulfanylbutanedioate

InChI

InChI=1S/C12H23O4PS3/c1-5-8-19-17(4,18)20-10(12(14)16-7-3)9-11(13)15-6-2/h10H,5-9H2,1-4H3

InChI Key

HEVMDYMGSQFFHE-UHFFFAOYSA-N

SMILES

CCCSP(=S)(C)SC(CC(=O)OCC)C(=O)OCC

Canonical SMILES

CCCSP(=S)(C)SC(CC(=O)OCC)C(=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Succinic acid, mercapto-, diethyl ester, propyl methylphosphonotrithioate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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